Nitrofenac

Catalog No.
S605211
CAS No.
156661-01-7
M.F
C18H18Cl2N2O5
M. Wt
413.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitrofenac

CAS Number

156661-01-7

Product Name

Nitrofenac

IUPAC Name

4-nitrooxybutyl 2-[2-(2,6-dichloroanilino)phenyl]acetate

Molecular Formula

C18H18Cl2N2O5

Molecular Weight

413.2 g/mol

InChI

InChI=1S/C18H18Cl2N2O5/c19-14-7-5-8-15(20)18(14)21-16-9-2-1-6-13(16)12-17(23)26-10-3-4-11-27-22(24)25/h1-2,5-9,21H,3-4,10-12H2

InChI Key

CQVHWLHWUZRTQC-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CC(=O)OCCCCO[N+](=O)[O-])NC2=C(C=CC=C2Cl)Cl

Synonyms

2-((2,6-dichlorophenyl) amino)benzeneacetate-4-hydroxybutylnitric ester, nitrofenac

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)OCCCCO[N+](=O)[O-])NC2=C(C=CC=C2Cl)Cl

Nitrofenac is a synthetic compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is primarily recognized for its analgesic and anti-inflammatory properties. The compound is characterized by its ability to inhibit cyclooxygenase enzymes, which play a critical role in the conversion of arachidonic acid to prostaglandins, mediators involved in inflammation and pain signaling. Nitrofenac is structurally related to other NSAIDs, possessing a unique chemical framework that contributes to its pharmacological effects.

The chemical behavior of Nitrofenac involves several key reactions:

  • Hydrolysis: Nitrofenac can undergo hydrolysis in aqueous environments, leading to the formation of its active metabolites.
  • Oxidation: The compound is susceptible to oxidation, which can affect its stability and efficacy.
  • Conjugation: Nitrofenac can be conjugated with glucuronic acid in the liver, enhancing its solubility and facilitating excretion.

These reactions are essential for understanding the metabolic pathways and pharmacokinetics of Nitrofenac in biological systems.

Nitrofenac exhibits significant biological activity, primarily as an anti-inflammatory agent. Its mechanism of action involves:

  • Inhibition of Prostaglandin Synthesis: By blocking cyclooxygenase enzymes, Nitrofenac reduces the production of prostaglandins, leading to decreased inflammation and pain.
  • Analgesic Effects: The compound provides relief from pain through its central and peripheral actions on pain pathways.
  • Antipyretic Properties: Nitrofenac has been shown to lower fever by acting on the hypothalamic heat-regulating center.

These properties make Nitrofenac a valuable therapeutic option for conditions such as arthritis, muscle pain, and other inflammatory disorders.

The synthesis of Nitrofenac typically involves several steps:

  • Starting Materials: The synthesis begins with readily available aromatic compounds that contain functional groups amenable to further reactions.
  • Formation of Key Intermediates: Through electrophilic aromatic substitution reactions, key intermediates are formed.
  • Final Coupling Reaction: The final step often involves coupling these intermediates with appropriate acylating agents or other reactants to yield Nitrofenac.

Various synthetic routes may be employed depending on the desired purity and yield of the final product.

Nitrofenac has several applications in medicine, including:

  • Pain Management: It is used for the treatment of acute and chronic pain conditions.
  • Anti-inflammatory Therapy: Nitrofenac is prescribed for inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
  • Postoperative Pain Relief: It is often utilized in postoperative settings to manage pain effectively.

The versatility of Nitrofenac in clinical settings underscores its importance as a therapeutic agent.

Studies on Nitrofenac's interactions reveal important insights into its pharmacodynamics:

  • Drug Interactions: Nitrofenac may interact with other medications, particularly anticoagulants and other NSAIDs, increasing the risk of gastrointestinal bleeding.
  • Metabolic Interactions: The compound's metabolism can be affected by liver enzyme inhibitors or inducers, altering its efficacy and safety profile.
  • Food Interactions: Certain foods may influence the absorption and metabolism of Nitrofenac, warranting consideration during treatment.

Understanding these interactions is crucial for optimizing therapeutic outcomes and minimizing adverse effects.

Nitrofenac shares similarities with several other NSAIDs. Here are some comparable compounds:

Compound NameStructure TypePrimary UseUnique Features
IbuprofenPropionic acidPain reliefNon-selective COX inhibitor
NaproxenPropionic acidAnti-inflammatoryLonger half-life than ibuprofen
DiclofenacAryl acetic acidPain reliefSelective COX-2 inhibitor
IndomethacinIndole derivativeAnti-inflammatoryPotent COX inhibitor
KetorolacPyrrolidine derivativeShort-term pain reliefStrong analgesic properties

Uniqueness of Nitrofenac

Nitrofenac's unique structure allows for specific interactions with cyclooxygenase enzymes that may differ from those of other NSAIDs. Its distinct pharmacological profile may offer advantages in treating certain conditions while minimizing side effects associated with traditional NSAIDs.

XLogP3

5.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

412.0592771 g/mol

Monoisotopic Mass

412.0592771 g/mol

Heavy Atom Count

27

UNII

NZ947H5R0J

Wikipedia

Nitrofenac

Dates

Last modified: 07-20-2023

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